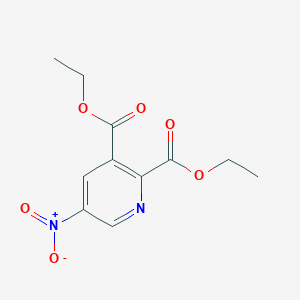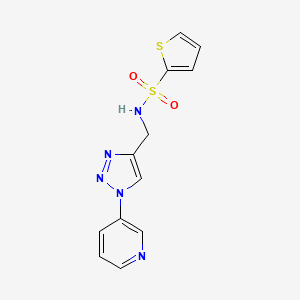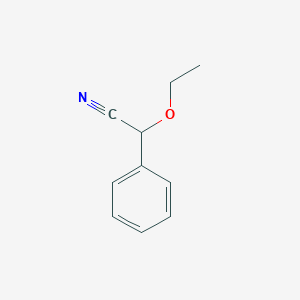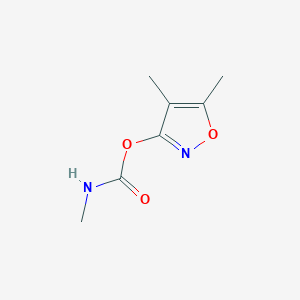
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as TCMDC-135051, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Mecanismo De Acción
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of various enzymes and receptors by binding to them and preventing their normal function. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to inhibit the activity of various receptors, including the dopamine receptor.
Biochemical and Physiological Effects:
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has been shown to have a neuroprotective effect by inhibiting the activity of the dopamine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a useful tool for studying their function. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for research studies.
However, there are also some limitations to using N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide may also have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. One direction is to further investigate its potential applications in drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has shown promising results in inhibiting the activity of various enzymes and receptors, making it a potential candidate for drug development.
Another direction is to investigate the mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in more detail. Understanding how N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of enzymes and receptors may provide insight into the development of more effective drugs.
Conclusion:
In conclusion, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various research studies. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. Further research is needed to fully understand the potential applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in scientific research.
Métodos De Síntesis
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde with m-tolylmethanesulfonamide in the presence of a base. The reaction yields N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide as a white solid. The synthesis method has been optimized and modified to obtain higher yields and purity.
Aplicaciones Científicas De Investigación
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13-3-2-4-14(9-13)12-25(21,22)19-10-16-5-6-17(24-16)18(20)15-7-8-23-11-15/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQKEIUEPJHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)



![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)


![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)
